molecular formula C16H17BrN2O2S B4685742 1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4685742
M. Wt: 381.3 g/mol
InChI Key: NZYKVRKVEASMSF-UHFFFAOYSA-N
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Description

1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as BCTMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in the regulation of neurotransmitter release. It also interacts with 5-HT1A and 5-HT2A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound also modulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent antitumor activity and anxiolytic and antidepressant effects, making it a promising candidate for drug development. However, this compound also has some limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for 1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine research. Firstly, the exact mechanism of action needs to be elucidated to understand how the compound exerts its therapeutic effects. Secondly, more studies are needed to investigate the potential side effects and toxicity of this compound. Thirdly, the compound's efficacy and safety need to be evaluated in animal models and clinical trials. Finally, the development of this compound-based drugs for cancer and mental health disorders could be a promising avenue for future research.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, anxiety, and depression. It has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to possess anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.

properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-21-14-4-2-13(3-5-14)18-6-8-19(9-7-18)16(20)15-10-12(17)11-22-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYKVRKVEASMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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